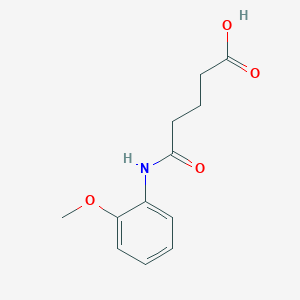

4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Descripción

BenchChem offers high-quality 4-(2-Methoxy-phenylcarbamoyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-phenylcarbamoyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-methoxyanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHDZDREUYJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354038 | |

| Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401629-34-3 | |

| Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"4-(2-Methoxy-phenylcarbamoyl)-butyric acid synthesis pathway"

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Introduction

4-(2-Methoxy-phenylcarbamoyl)-butyric acid, also known as 4-((2-methoxyphenyl)carbamoyl)butanoic acid, is a glutaric acid monoamide derivative. This class of compounds holds significance in medicinal chemistry and materials science, often serving as versatile intermediates or building blocks for more complex molecular architectures.[1][2] The presence of both a carboxylic acid and an amide functional group within the same molecule allows for orthogonal derivatization, making it a valuable synthon. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: Acylation via Cyclic Anhydride Ring-Opening

The most direct and efficient route to synthesizing 4-(2-Methoxy-phenylcarbamoyl)-butyric acid is through the nucleophilic acyl substitution reaction between glutaric anhydride and 2-methoxyaniline (o-anisidine).[3] This reaction proceeds via the ring-opening of the cyclic anhydride by the amine, a process that is typically high-yielding and occurs under mild conditions.[4]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride.[5] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond of the anhydride ring. A proton transfer then yields the final product, a stable amic acid.

Visualizing the Synthesis

Caption: Reaction scheme for the synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

Reagent Properties

| Reagent | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Properties |

| Glutaric Anhydride | 114.10 | 55-57 | 287 | A cyclic anhydride used as an acylating agent.[2] |

| 2-Methoxyaniline | 123.15 | 5-6 | 225 | An aromatic amine that acts as the nucleophile.[6] |

Experimental Protocol

This protocol details a robust method for the synthesis and purification of the target compound, drawing parallels from established procedures for similar N-aryl amic acids.[7][8]

Materials and Equipment

-

Glutaric anhydride (1.0 eq)

-

2-Methoxyaniline (1.0 eq)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M, aqueous)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in anhydrous toluene. Begin stirring the solution at room temperature.

-

Amine Addition: Slowly add a solution of 2-methoxyaniline (1.0 eq) in anhydrous toluene to the stirring glutaric anhydride solution. The addition should be dropwise to control any potential exotherm.

-

Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The product will begin to precipitate as a white solid.

-

Work-up:

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

-

To remove any unreacted 2-methoxyaniline, wash the solid with dilute hydrochloric acid.[7][8]

-

Finally, wash the solid thoroughly with deionized water to remove any residual acid and salts.

-

-

Drying: Dry the crude product under vacuum.

Purification

Recrystallization is the preferred method for purifying the final product.

-

Solvent Selection: Ethanol has been shown to be an effective solvent for the recrystallization of similar amic acids.[7][8]

-

Procedure:

-

Dissolve the crude, dried product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The purity and identity of the synthesized 4-(2-Methoxy-phenylcarbamoyl)-butyric acid should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the molecular structure by showing characteristic peaks for the aromatic, methoxy, amide, and aliphatic protons and carbons.

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H, C=O (amide and carboxylic acid), and C-O bonds.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

Safety and Handling

-

Glutaric anhydride: Can cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Methoxyaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid via the ring-opening of glutaric anhydride with 2-methoxyaniline is a reliable and efficient method. The procedure is straightforward, utilizing common laboratory reagents and techniques. Careful control of the reaction conditions and a thorough purification process are key to obtaining a high-purity product. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

LookChem. N-(2-methoxy-4-methylphenyl)succinamic acid. Available at: [Link]

-

Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1173. Available at: [Link]

-

Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. ResearchGate. Available at: [Link]

-

Reactory. Reactions of Acid Anhydrides. Available at: [Link]

-

MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

Fiveable. Glutaric anhydride Definition. Organic Chemistry II Key Term. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Available at: [Link]

-

Chem-Impex. Glutaric anhydride. Available at: [Link]

-

ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

-

MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). Available at: [Link]

-

PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 4. mdpi.com [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 7. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"4-(2-Methoxy-phenylcarbamoyl)-butyric acid IUPAC name and synonyms"

Technical Profile: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid [1][2][3][4][5]

Part 1: Executive Summary & Chemical Identity

4-(2-Methoxy-phenylcarbamoyl)-butyric acid (CAS: 401629-34-3) is a specialized organic intermediate belonging to the class of glutaranilic acids .[2] While often encountered in high-throughput screening libraries and medicinal chemistry campaigns, its nomenclature can be a source of confusion due to the interchanging use of butyric and pentanoic acid derivatives.[2]

Functionally, this compound serves as a bifunctional linker and a pharmacophore scaffold .[2] It possesses a free carboxylic acid terminus (for solubility or further conjugation) and a lipophilic o-anisidine amide moiety (often implicated in protein binding or receptor docking).[2]

Table 1: Physicochemical Core Data

| Property | Specification |

| CAS Number | 401629-34-3 |

| IUPAC Name | 5-[(2-Methoxyphenyl)amino]-5-oxopentanoic acid |

| Common Synonyms | N-(2-Methoxyphenyl)glutaramic acid; Glutaranilic acid, 2'-methoxy- |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Physical State | Solid (typically off-white to pale beige powder) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (acidic pH) |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~13 (Amide NH) |

Part 2: Nomenclature & Structural Logic

To work effectively with this compound, one must deconstruct its naming convention.[2] The name "4-(2-Methoxy-phenylcarbamoyl)-butyric acid" is technically a semi-systematic derivative name that views the molecule as a substituted butyric acid.[2]

-

The Backbone: A butyric acid chain (4 carbons).[2]

-

The Substituent: A carbamoyl group attached to the 4th carbon.[2]

-

The Extension: The carbamoyl carbon itself adds a 5th carbon to the continuous chain, transforming the backbone electronically into a glutaric (pentanedioic) acid derivative .[2]

Why this matters: In database searching (e.g., SciFinder, Reaxys), searching for the "butyric" name may miss results indexed under the IUPAC "pentanoic" or "glutaramic" nomenclature.[2]

Figure 1: Nomenclature Taxonomy

Caption: Hierarchical breakdown of nomenclature used in academic and commercial databases.

Part 3: Synthesis Protocol (The Anhydride Ring-Opening)

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution.[2] The lone pair on the o-anisidine nitrogen attacks one of the carbonyl carbons of the glutaric anhydride.[2] The ring strain of the anhydride drives the reaction forward, opening the ring to release the free carboxylic acid.[2]

Figure 2: Synthesis Pathway

Caption: Nucleophilic ring-opening of glutaric anhydride by o-anisidine.

Step-by-Step Protocol

Reagents:

-

Glutaric Anhydride (1.0 equiv)[2]

-

o-Anisidine (1.0 equiv)[2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

-

Triethylamine (0.1 equiv, optional catalyst)[2]

Procedure:

-

Preparation: Dissolve 1.14 g (10 mmol) of glutaric anhydride in 20 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 1.23 g (10 mmol) of o-anisidine dropwise to the stirring solution.

-

Note: The reaction is exothermic.[2] If scaling up (>50g), cool the vessel to 0°C during addition.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. For lower reactivity amines, refluxing for 2 hours may be necessary.[2]

-

Precipitation (Self-Validating Step): In many cases, the product is less soluble in DCM than the starting materials and will precipitate as a white solid.[2]

-

Purification: Recrystallize from Ethanol/Water if purity is <95%.[2]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

-

δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).[2] Broad singlet, may exchange with D₂O.

-

δ 9.2 ppm (s, 1H): Amide proton (-NH -CO-).[2]

-

δ 7.0–8.0 ppm (m, 4H): Aromatic protons of the o-anisidine ring.[2] Look for the characteristic splitting pattern of 1,2-disubstitution.

-

δ 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).[2] Strong singlet.

-

δ 2.3–2.4 ppm (t, 2H): Methylene adjacent to amide carbonyl.[2]

-

δ 2.2–2.3 ppm (t, 2H): Methylene adjacent to carboxylic acid.[2]

-

δ 1.8 ppm (quint, 2H): Central methylene of the glutaric chain.

2. Mass Spectrometry (ESI-MS):

-

Positive Mode: [M+H]⁺ = 238.25[2]

-

Negative Mode: [M-H]⁻ = 236.25 (More sensitive due to the carboxylic acid).[2]

Part 5: Applications in Drug Development

While often categorized as a "building block," this molecule has specific utility in medicinal chemistry:

-

Linker Chemistry: The 5-carbon chain provides a flexible spacer length of approximately 6–8 Å.[2] This is ideal for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where a specific distance between the warhead and the E3 ligase ligand is required.[2]

-

Prodrug Design: The glutaramic acid moiety can be used to solubilize hydrophobic aniline drugs.[2] The amide bond is stable in plasma but can be cleaved by specific amidases intracellularly.[2]

-

Fragment-Based Drug Discovery (FBDD): The o-anisidine motif is a "privileged structure" found in many GPCR ligands.[2] This acid derivative serves as a soluble fragment for screening against targets like TRP channels or kinases.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060086, 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid.[2] Retrieved from [Link][2]

-

Gellman, S. H. (1998). Foldamers: A Manifesto.[2] Accounts of Chemical Research, 31(4), 173-180.[2] (Contextual grounding for glutaramic acid linkers in peptidomimetics).

-

Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action.[2] Academic Press.[2] (Reference for prodrug amide stability).

Sources

- 1. 4-(2-METHOXY-PHENYLCARBAMOYL)-BUTYRIC ACID CAS#: 401629-34-3 [m.chemicalbook.com]

- 2. 76475-61-1|3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid|BLD Pharm [bldpharm.com]

- 3. _搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. Nessun risultato per il termine di ricerca "3D-BRA62934" [cymitquimica.com]

"Initial purity analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

This guide outlines the strategic framework for the initial purity analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (also known as N-(2-methoxyphenyl)glutaramic acid).[1]

As a Senior Application Scientist, I must emphasize that analyzing this molecule requires understanding its synthetic origin. This compound is typically synthesized via the nucleophilic ring-opening of glutaric anhydride by o-anisidine (2-methoxyaniline).[1] Therefore, the analytical strategy is not just about confirming the product, but critically about quantifying specific process-related impurities—most notably the potentially genotoxic starting material, o-anisidine.

Structural Criticality[1]

-

Chemical Nature: Amphiphilic (contains a lipophilic anisole tail and a hydrophilic carboxylic acid head).

-

pKa Considerations: The terminal carboxylic acid (

) dictates that pH control is mandatory during liquid chromatography to prevent peak tailing. -

Safety Alert: The starting material, o-anisidine, is a Class 2 solvent/reagent (ICH Q3C) and a known carcinogen. Its limit of detection (LOD) must be extremely low.

Impurity Origin & Profiling Strategy

Before touching an instrument, we must map the "Genealogy of Impurities." This causal analysis defines what we look for.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the reaction pathway and the genesis of critical impurities (Impurities A, B, and C).

Caption: Reaction scheme showing the target synthesis and the competitive pathways leading to Hydrolysis (Impurity A) and Bis-amidation (Impurity B).

Analytical Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantitative purity assessment and impurity limit testing. Rationale: Reverse-Phase (RP-HPLC) is selected.[1] The mobile phase must be acidic to suppress the ionization of the carboxylic acid moiety, ensuring the analyte interacts with the C18 stationary phase as a neutral molecule for sharp peak shape.

Method Parameters

| Parameter | Specification | Technical Justification |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard lipophilic retention.[1] Smaller particle size (3.5 µm) improves resolution between the acid and the amide. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.5) suppresses carboxylic acid ionization ( |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent to elute the lipophilic anisole ring. |

| Gradient | T0: 5% B | Starts highly aqueous to retain polar Glutaric acid (Impurity A), ramps to elute the Bis-amide (Impurity B). |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 210 nm & 280 nm | 210 nm: Universal amide/acid detection. 280 nm: Specific for the aromatic anisole ring (confirms identity). |

| Column Temp | 30°C | Ensures retention time reproducibility. |

Critical System Suitability Criteria (Self-Validating)

-

Resolution (

): -

Tailing Factor (

):

Analytical Protocol 2: Structural Validation (NMR)

Objective: Confirm the formation of the amide bond and the integrity of the butyric chain.

1H-NMR (DMSO-d6, 400 MHz) - Expected Signals

-

12.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH ).[1] Disappearance with

- 9.2 ppm (Singlet, 1H): Amide proton (-NH -CO-).[1] Critical proof of reaction completion.

- 6.8 - 8.0 ppm (Multiplets, 4H): Aromatic protons of the o-anisidine ring.[1]

-

3.8 ppm (Singlet, 3H): Methoxy group (-OCH

-

2.3 - 1.8 ppm (Multiplets, 6H): The glutaric backbone chain (-CH

Causality Check: If the integral at 9.2 ppm is missing, the reaction failed (salt formation only). If the integral at 3.8 ppm is doubled, you have formed the Bis-amide (Impurity B).

Analytical Protocol 3: Residual & Inorganic Analysis[1]

Purity is not just about organic impurities; it includes volatiles and inorganics.

A. Loss on Drying (LOD) / Water Content (Karl Fischer)

-

Method: Karl Fischer (Coulometric).

-

Limit: NMT 0.5%.

-

Why: Glutaric acid derivatives are hygroscopic. Excess water promotes hydrolysis back to the starting materials.

B. Residue on Ignition (ROI)

-

Method: Sulfated Ash.

-

Limit: NMT 0.1%.

-

Why: If an inorganic base (NaOH/KOH) was used during synthesis or workup, sodium/potassium salts of the product may remain. These will not show up in HPLC-UV but will drastically alter stoichiometry.

Comprehensive Workflow Visualization

The following decision tree dictates the logical flow of analysis. It prevents "testing into compliance" by establishing hard stops.

Diagram 2: The Analytical Decision Matrix

Caption: Analytical triage workflow. Note that HPLC is placed before NMR to ensure the sample is pure enough for spectral interpretation.

Troubleshooting & Interpretation Guide

| Observation | Root Cause | Corrective Action |

| HPLC: Split Peak for Main Analyte | pH of mobile phase is near pKa (4.5).[1] | Lower Mobile Phase A pH to < 3.0 using Phosphoric Acid. |

| NMR: Extra Singlet @ 3.8 ppm | Presence of unreacted o-anisidine or Bis-amide.[1] | Check HPLC at 280 nm. If retained longer than product, it is Bis-amide. |

| Melting Point Depression (< 100°C) | Solvent entrapment or Hydrolysis. | Run GC-Headspace for solvents; Check HPLC for Glutaric acid (early eluting). |

References

-

International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[3][2] Defines reporting thresholds for organic impurities.

-

International Conference on Harmonisation (ICH). ICH Q3C(R8): Impurities: Guideline for Residual Solvents. (2021). Classifies o-anisidine and reaction solvents.

-

National Center for Biotechnology Information. PubChem Compound Summary for Glutaric Acid. (Used for impurity profiling logic).[3]

-

Sielc Technologies. HPLC Method for Analysis of Glutaric Anhydride and Acids. (Basis for acidic mobile phase selection).

Sources

"Review of literature on phenylcarbamoyl butyric acid compounds"

The following technical guide provides an in-depth review of Phenylcarbamoyl Butyric Acid (PCBA) compounds, specifically focusing on 4-(phenylcarbamoyl)butanoic acid (also known as N-phenylglutaramic acid) and its derivatives.

From Synthetic Intermediates to Bioactive Scaffolds

Executive Summary

Phenylcarbamoyl butyric acid (PCBA) derivatives represent a specific class of glutaranilic acids characterized by a phenyl ring linked to a butyric acid chain via an amide bond (

This guide serves as a critical resource for drug developers, clarifying the role of PCBAs as:

-

Privileged Intermediates: Precursors for N-phenylglutarimides (a scaffold found in immunomodulatory drugs like thalidomide analogs).

-

Bioactive Agents: Exhibiting independent antinociceptive, antimicrobial, and plant growth-regulating properties.

-

Supramolecular Building Blocks: Forming robust hydrogen-bonded "tapes" useful in crystal engineering.

Chemical Architecture & Synthesis

2.1 Structural Distinction

It is imperative to distinguish PCBA from its structural analogs to prevent experimental design errors.

| Compound | Structure | Primary Class | Key Application |

| 4-Phenylbutyric Acid (4-PBA) | Fatty Acid Derivative | HDAC Inhibitor, Ammonia Scavenger | |

| 4-(Phenylcarbamoyl)butanoic Acid | Glutaranilic Acid | Glutarimide Precursor, Antinociceptive | |

| N-Phenylglutarimide | Cyclic Imide | Piperidinedione | Anticonvulsant, Immunomodulator |

2.2 Synthetic Pathway

The synthesis of PCBA derivatives is a classic example of nucleophilic acyl substitution using cyclic anhydrides. This reaction is highly atom-efficient and requires no coupling reagents (e.g., EDC/NHS), making it scalable for industrial applications.

Core Reaction:

Cyclization (Optional):

2.3 Visualization: Synthesis & Cyclization Logic

The following diagram illustrates the synthetic flow and the critical bifurcation point between keeping the open-chain acid (PCBA) or cyclizing it to the imide.

Figure 1: Synthetic pathway transforming glutaric anhydride into PCBA and subsequently into cyclic glutarimides.

Pharmacological Profile[1][2][3][4]

3.1 Antinociceptive & Anti-Inflammatory Activity

Research indicates that glutaranilic acid derivatives possess significant peripheral antinociceptive (pain-relieving) activity.

-

Mechanism: Likely modulation of inflammatory cytokine release or direct interaction with peripheral nociceptors, distinct from opioid receptor binding.

-

Potency: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 2,4-dichloro) on the phenyl ring often show enhanced activity compared to the unsubstituted parent.

3.2 Antimicrobial Properties

While not potent enough to be standalone antibiotics, PCBAs show moderate inhibitory activity against:

-

Staphylococcus aureus (Gram-positive)[1]

-

Mechanism: The free carboxylic acid moiety is essential for activity, likely acting via pH modulation or chelation of essential metal ions in the bacterial cell wall.

3.3 Plant Growth Regulation

PCBA derivatives function as anti-auxins or weak auxin analogs.

-

Effect: Inhibition of seedling development (e.g., sunflower).[3][4]

-

Utility: Used in agricultural chemistry to study auxin transport and signaling pathways without the rapid degradation seen with natural auxins.

Experimental Protocols

4.1 Protocol: Synthesis of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

Standardized protocol adapted from MDPI and related literature.

Reagents:

-

Glutaric anhydride (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Toluene (Solvent, anhydrous grade)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5 mmol of glutaric anhydride in 15 mL of toluene. Separately dissolve 5 mmol of 4-chloroaniline in 15 mL of toluene.

-

Expert Note: Toluene is preferred over benzene due to lower toxicity and optimal solubility profile for the product (product precipitates out).

-

-

Reaction: Slowly add the aniline solution to the anhydride solution under constant stirring at room temperature (25°C).

-

Precipitation: Stir for 2–4 hours. The product will precipitate as a white/colorless solid.

-

Checkpoint: If no precipitate forms, cool the solution to 4°C.

-

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold toluene (removes unreacted aniline) followed by a small amount of cold water (removes hydrolyzed glutaric acid).

-

Purification: Recrystallize from Ethanol/Acetone (1:1 v/v).

-

Characterization:

4.2 Protocol: Crystallization for Supramolecular Studies

PCBAs form "supramolecular tapes" via R2,2(8) hydrogen bonding motifs.

-

Solvent System: Use slow evaporation from Acetonitrile or Methanol.

-

Conditions: Allow solution to stand at room temperature for 5–7 days.

-

Observation: Needle-like crystals suitable for X-ray diffraction.

Future Directions & Therapeutic Potential

The PCBA scaffold is currently underutilized. Future research should focus on:

-

HDAC Inhibition Hybrids: Converting the terminal carboxylic acid of PCBA into a hydroxamic acid (

). This would combine the linker properties of PCBA with the zinc-binding capability required for HDAC inhibition, potentially creating dual-action anti-cancer agents. -

PROTAC Linkers: The variable chain length and stability of the amide bond make PCBA derivatives excellent candidates for linkers in Proteolysis Targeting Chimeras (PROTACs).

References

-

Crystal Structure & Synthesis: Sirajuddin, M., et al. "4-[(4-Chlorophenyl)carbamoyl]butanoic Acid."[4] Molbank, 2021. Link

-

Glutarimide Synthesis: Rajput, S.S. "Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides." International Journal of Pharmacy and Pharmaceutical Sciences, 2012. Link

-

Antinociceptive Activity: Bello, H., et al. "Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid." Acta Crystallographica Section E, 2018. Link

-

4-PBA Distinction: Kusaczuk, M. "Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma." Tumor Biology, 2015. Link

-

General Pharmacology: Tiekink, E.R.T. "Supramolecular architectures in the crystals of glutaranilic acid derivatives." Zeitschrift für Kristallographie, 2020. Link

Sources

"High-performance liquid chromatography (HPLC) method for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Introduction & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity profiling of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (also known as N-(2-methoxyphenyl)glutaramic acid).

This molecule is a critical intermediate in the synthesis of N-(2-methoxyphenyl)piperidine-2,6-dione (a glutarimide derivative), often investigated for central nervous system (CNS) activity and agricultural applications. Due to its amphiphilic nature—possessing both a lipophilic o-anisidine head and a hydrophilic carboxylic acid tail—chromatographic separation requires careful pH control to prevent peak tailing and ensure reproducible retention.

Target Analyte Profile

| Property | Detail |

| Chemical Name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid |

| Synonym | N-(2-Methoxyphenyl)glutaramic acid |

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| Functionality | Amide linker, Carboxylic acid tail, Methoxy-phenyl ring |

| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |

| UV Max | ~254 nm, ~280 nm |

Method Development Rationale (The "Why")

To ensure scientific integrity, we must address the specific physicochemical interactions driving the separation.

Ion Suppression Strategy

The analyte contains a terminal carboxylic acid. At neutral pH (pH 7.0), this group ionizes to a carboxylate anion (

-

Solution: We utilize a mobile phase pH of 2.5 – 3.0 .

-

Mechanism: At pH < pKa (4.5), the acid remains protonated (

). This increases hydrophobicity, allowing the alkyl chain to interact effectively with the C18 stationary phase, ensuring adequate retention (

Stationary Phase Selection

A standard C18 (Octadecyl) column is selected. However, because the analyte contains an amide nitrogen and an ether oxygen, secondary interactions with residual silanols on the silica support can cause peak tailing.

-

Requirement: An end-capped column with high carbon load is essential to shield silanols and provide steric selectivity for the methoxy group.

Experimental Protocol

Chemicals and Reagents[2][3][4]

-

Reference Standard: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Additive: Orthophosphoric acid (85%) for UV detection; Formic acid (99%) if transferring to LC-MS.

Instrumentation & Conditions

| Parameter | Setting | Notes |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Recommended: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the acid tail. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard backpressure < 2000 psi. |

| Temperature | 30°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV @ 254 nm | Primary aromatic absorption band. |

| Injection Volume | 10 µL | Adjust based on sample concentration. |

Gradient Program

A gradient is recommended to separate the main intermediate from potential starting materials (o-anisidine) or cyclized by-products (glutarimides).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |

| 12.0 | 40 | 60 | Linear Gradient (Elute Analyte) |

| 15.0 | 10 | 90 | Column Wash |

| 17.0 | 90 | 10 | Re-equilibration |

| 22.0 | 90 | 10 | End |

Sample Preparation

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL). Note: Sonicate if necessary.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

-

Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Visualizing the Separation Mechanism

The following diagram illustrates the critical interaction between the analyte's protonated state and the stationary phase, which is the core principle of this method.

Figure 1: Mechanism of retention. Acidic pH ensures the carboxylic tail remains neutral, facilitating hydrophobic interaction with the C18 ligand.

Method Validation (Self-Validating System)

To ensure the method is trustworthy and reproducible, the following validation parameters must be met. These criteria act as a "System Suitability Test" (SST) before every run.

System Suitability Criteria

| Parameter | Acceptance Limit | Rationale |

| Retention Time ( | ± 0.1 min deviation | Ensures pump stability. |

| Tailing Factor ( | < 1.5 | Confirms pH control and column health. |

| Theoretical Plates ( | > 5000 | Confirms column efficiency. |

| Resolution ( | > 2.0 | Between analyte and nearest impurity (e.g., o-anisidine). |

Linearity and Range

-

Range: 10 µg/mL to 200 µg/mL.

-

Criterion:

. -

Procedure: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 ppm) and plot Peak Area vs. Concentration.

Limit of Detection (LOD) & Quantitation (LOQ)

-

LOD: Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ: Signal-to-Noise (S/N) ratio of 10:1.

-

Note: For this aromatic compound, LOQ is expected to be approx. 0.5 µg/mL.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | pH too high (> 4.0) | Adjust Mobile Phase A to pH 2.5 using Phosphoric Acid. |

| Peak Tailing | Silanol interaction | Switch to a highly end-capped column (e.g., "Base Deactivated"). |

| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase rather than 100% ACN. |

| Drifting Retention | Column not equilibrated | Ensure 10 column volumes of flow before starting the run. |

Synthesis & Workflow Context

Understanding where this sample comes from aids in identifying impurities. The analyte is typically formed via the ring-opening of glutaric anhydride by o-anisidine.

Figure 2: Synthesis workflow showing the analyte's role as a key intermediate.

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC mechanisms and acidic mobile phase selection).

-

Spillane, W. J., et al. (1988).[1] "Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography." Analyst, 113, 399-403.[1] Link

-

SIELC Technologies. "Separation of Aniline, 2-(o-tolyloxy)- on Newcrom R1 HPLC column." (Application note demonstrating separation of similar aromatic ether/amine derivatives). Link

-

MDPI. "Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives." (Provides context on synthesis and purification of similar amino-acid/amide derivatives). Link

-

ResearchGate. "Experimental display of the N-phenyl glutarimide synthesis." (Visual confirmation of the specific reaction pathway yielding the target analyte). Link

Sources

"Safe handling and storage procedures for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Application Notes & Protocols for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Section 1: Introduction and Hazard Assessment

Overview

4-(2-Methoxy-phenylcarbamoyl)-butyric acid is a specialized organic compound utilized in research and development, particularly within the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid moiety and a substituted anilide group. Due to its specific functional groups, and because comprehensive toxicological data for this exact molecule has not been thoroughly investigated, a conservative and rigorous approach to its handling and storage is mandatory.[1] This document outlines the essential procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Structural Features and Inferred Hazards

The molecule's potential hazards can be inferred from its primary functional groups:

-

Carboxylic Acid: This group imparts acidic properties. Similar to other carboxylic acids, it is expected to be corrosive and can cause severe skin burns and eye damage upon direct contact.[2][3]

-

Anilide (Amide) Moiety: Anilides and their precursors can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Solid Form: As a solid, the compound may exist as a fine powder, posing a respiratory hazard if aerosolized.[4][5]

Based on this structural assessment, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid should be treated as a substance that is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye irritation or damage. [1]

Compound Identification

| Property | Value |

| IUPAC Name | 4-((2-methoxyphenyl)carbamoyl)butanoic acid |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| Physical Form | Solid (Assumed) |

| CAS Number | 5456-07-5 |

Section 2: Risk Mitigation and Hierarchy of Controls

A systematic approach to safety is critical. The hierarchy of controls dictates the most effective means of mitigating risk.

-

Engineering Controls (Primary Barrier): These are designed to remove the hazard at the source.

-

Chemical Fume Hood: All handling of solid 4-(2-Methoxy-phenylcarbamoyl)-butyric acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][6] This protects the user from inhaling airborne particles.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors from solutions.[2][7]

-

-

Administrative Controls (Procedural Safety):

-

Restricted Access: Clearly designate the area where this compound is being used and restrict access to trained personnel only.

-

Standard Operating Procedures (SOPs): Adherence to the protocols in this document is mandatory.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.[8]

-

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[6]

| Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[1][9] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[4] Double-gloving is recommended for handling larger quantities. |

| Body Protection | Flame-resistant or 100% cotton lab coat, fully fastened. | Protects skin and clothing from spills and contamination.[9] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[6][9] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for large-scale transfers or spill cleanup where dust generation is unavoidable.[4] | Prevents inhalation of fine particles. Use should be based on a site-specific risk assessment. |

Section 3: Protocol for Safe Handling

This protocol details the step-by-step process for safely handling 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in a laboratory setting.

Workflow Overview

Caption: High-level workflow for handling the compound.

Step-by-Step Handling Protocol

A. Preparation Phase (Before Handling)

-

Verify Equipment: Ensure the chemical fume hood is operational and has a valid certification. Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

-

Don PPE: Put on all required PPE as specified in Section 2.

-

Prepare Workspace: Designate a clean area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the fume hood before introducing the compound.

B. Handling Phase (Inside Fume Hood)

-

Retrieve Compound: Obtain the container of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid from its designated storage location.

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully open the container, avoiding any sudden movements that could create a dust cloud.

-

Using a clean spatula, gently transfer the desired amount of solid into the weigh boat.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution/Transfer:

-

To create a solution, add the solvent to the receiving flask first.

-

Carefully add the weighed solid to the solvent. This minimizes dust generation compared to adding solvent to the dry powder.

-

If transferring the solid to another vessel, do so carefully and minimize the drop height.

-

C. Post-Handling and Cleanup

-

Decontamination:

-

Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and then wash thoroughly.

-

Wipe down the work surface inside the fume hood.

-

-

Waste Collection:

-

Carefully fold the disposable bench paper inward and place it in the designated solid chemical waste container.

-

Dispose of used weigh boats, contaminated gloves, and other disposable items in the same solid waste container.[6]

-

-

Return Compound: Return the primary container to its designated storage location, ensuring the cap is tightly sealed.

-

Remove PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.[2][9]

Section 4: Storage Procedures

Proper storage is essential for maintaining compound stability and preventing hazardous reactions.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Location | A dry, well-ventilated, and designated chemical storage area. | Prevents degradation from moisture and ensures proper containment.[1] |

| Temperature | Cool, ambient temperature (unless otherwise specified by the supplier). Avoid direct sunlight and heat sources.[5][7] | Minimizes thermal degradation and potential hazardous reactions. |

| Container | Store in the original, tightly closed container. | Prevents contamination and exposure to air or moisture.[1] |

Chemical Incompatibilities

To prevent violent reactions, fires, or explosions, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid must be stored separately from the following chemical classes.[10]

| Incompatible Class | Examples | Hazard |

| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides | Can cause exothermic and potentially explosive reactions.[3][8] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause a vigorous acid-base neutralization reaction, generating heat.[3][8] |

| Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | Potential for hazardous reactions.[8] |

Store acids and bases in separate, dedicated cabinets.[10] Oxidizers should also be stored separately from all organic compounds.[10]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Emergency Response Decision Tree

Caption: Decision-making guide for emergency situations.

Specific Emergency Protocols

-

Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air immediately.[2][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[2][3] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[7] Seek immediate medical attention.[3]

-

Small Spill (inside a fume hood): Alert others in the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[4]

-

Large Spill: Evacuate the laboratory immediately and prevent re-entry. Alert your institution's emergency response team.[8]

Section 6: Waste Disposal

All waste containing 4-(2-Methoxy-phenylcarbamoyl)-butyric acid must be treated as hazardous waste.

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

-

Segregation:

-

Solid Waste: Contaminated gloves, bench paper, weigh boats, and recovered spill material should be placed in a designated, sealed container for solid hazardous waste.

-

Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams (e.g., oxidizers).

-

-

Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations through your institution's licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain.[6]

Section 7: References

-

New Jersey Department of Health. Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - n-Butyric acid, 99+%. Retrieved from [Link]

-

Chemsrc. 4-(4-methoxy-2-methyl-phenyl)butanoic acid. Retrieved from [Link]

-

California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

University of Greenwich. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

-

U.S. Environmental Protection Agency. 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid - Hazard. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1334 - BUTYRIC ACID. Retrieved from [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. fishersci.com [fishersci.com]

- 3. ICSC 1334 - BUTYRIC ACID [chemicalsafety.ilo.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. hscprep.com.au [hscprep.com.au]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. csub.edu [csub.edu]

- 10. gre.ac.uk [gre.ac.uk]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"Experimental controls for studies involving 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Application Note: Experimental Controls for Studies Involving 4-(2-Methoxy-phenylcarbamoyl)-butyric Acid

Introduction & Compound Profile

Compound: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid Synonyms: N-(2-Methoxyphenyl)succinamic acid; 4-[(2-methoxyphenyl)amino]-4-oxobutanoic acid. Chemical Class: Succinamic Acid / N-Aryl Succinamide.

This compound represents a classic "fragment" structure often utilized in medicinal chemistry as a linker, a metalloprotease inhibitor zinc-binding group (ZBG), or a histone deacetylase (HDAC) inhibitor analog. Structurally, it possesses a polar carboxylic acid tail (providing solubility and ionic interaction) and a lipophilic ortho-methoxy phenyl head group (providing steric lock and hydrophobic interaction).

The Experimental Challenge: Researchers working with this molecule face three specific artifact mechanisms that can mimic genuine biological activity:

-

Chemical Instability: Succinamic acids can undergo intramolecular cyclization to form succinimides, altering their pharmacological profile.

-

Colloidal Aggregation: The amphiphilic nature (polar tail + aromatic head) makes this compound prone to forming micelles or colloids at micromolar concentrations, leading to false-positive enzyme inhibition.

-

Metal Chelation: The terminal carboxylate and the amide carbonyl can act as a bidentate ligand, stripping metal ions from metalloenzymes non-specifically.

This guide details the mandatory controls required to validate data generated with this compound.

Chemical Integrity Controls (Pre-Assay)

Before biological testing, you must rule out degradation. Succinamic acids are kinetically unstable under certain pH conditions, favoring cyclization into N-(2-methoxyphenyl)succinimide .

Control A: LC-MS Purity & Stability Check

-

Rationale: The ortho-methoxy group provides steric bulk that may accelerate or retard cyclization compared to unsubstituted analogs. If the compound cyclizes, it loses the free carboxylic acid, changing its permeability and binding mode.

-

Method:

-

Dissolve compound in DMSO-d6 or assay buffer.

-

Incubate at 37°C for 24 hours (mimicking assay duration).

-

Analyze via LC-MS.

-

Failure Criteria: Appearance of a peak with M-18 mass (loss of H₂O), indicating succinimide formation.

-

Visualization: Stability & Degradation Pathways

Figure 1: Potential degradation pathways. The cyclization to succinimide is the primary stability risk in acidic buffers or prolonged storage.

Biological Specificity Controls (In Vitro)

To prove that the observed effect is driven by the specific structure of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, you must run parallel "Negative Control" compounds.

Table 1: Structural Analog Controls

| Control Type | Recommended Compound | Purpose |

| Steric Control | 4-(Phenylcarbamoyl)butyric acid | Removes the o-methoxy group. Tests if the steric clash or electron donation of the methoxy group is required for potency. |

| Acidity Control | N-(2-Methoxyphenyl)acetamide | Removes the succinic tail (carboxylic acid). Tests if the acidity/charge is driving non-specific ionic interactions. |

| Linker Control | Succinic Acid | Tests if the effect is simply due to acidification of the assay buffer by the carboxylic acid moiety. |

| Scaffold Control | 2-Methoxyaniline (o-Anisidine) | Tests if the activity is due to the degradation product (the amine) rather than the intact amide. |

Protocol: The "Shoichet" Aggregation Counter-Screen

Objective: Determine if the compound is acting as a "Promiscuous Aggregate-Based Inhibitor" (sequestering the target protein) rather than a specific ligand.

Mechanism: Colloidal aggregates are sensitive to non-ionic detergents. If adding a detergent reverses the inhibition, the compound is likely an aggregator (False Positive).

Materials:

-

Target Enzyme/Receptor Assay System.

-

Test Compound: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

-

Detergent: Triton X-100 (freshly prepared 0.1% stock).

Step-by-Step Procedure:

-

Baseline IC50: Determine the IC50 of the compound in standard assay buffer.

-

Detergent Prep: Prepare assay buffer supplemented with 0.01% Triton X-100 (or 0.005% Tween-20 if Triton is incompatible).

-

Note: Ensure the enzyme tolerates this detergent concentration first.

-

-

Comparative Assay: Run the dose-response curve again in the detergent-supplemented buffer.

-

Analysis:

-

Specific Inhibitor: IC50 remains unchanged (within 2-3 fold).

-

Aggregator (False Positive): IC50 shifts dramatically (>10 fold increase) or inhibition disappears completely.

-

Protocol: Solubility & DMSO Precipitation Check

Many succinamic acid derivatives precipitate when diluted from DMSO stocks into aqueous buffers, forming micro-precipitates that scatter light and interfere with optical assays.

Step-by-Step Procedure:

-

Preparation: Prepare a 10 mM stock in 100% DMSO.

-

Dilution: Dilute to 100 µM (typical high screening concentration) in the assay buffer (e.g., PBS pH 7.4).

-

Incubation: Let stand for 30 minutes at Room Temperature.

-

Measurement: Measure Absorbance at 650 nm (turbidity) or use Dynamic Light Scattering (DLS) if available.

-

Criteria:

-

Pass: OD650 < 0.005 (comparable to buffer blank).

-

Fail: OD650 > 0.01 (indicates insolubility/precipitation).

-

Visualization: The Validation Workflow

This flowchart defines the decision logic for validating the compound's activity.

Figure 2: Logical decision tree for validating 4-(2-Methoxy-phenylcarbamoyl)-butyric acid activity.

Summary of Critical Values

| Parameter | Limit/Criterion | Action if Failed |

| DMSO Tolerance | Final conc < 1% | Use intermediate dilution step to prevent "crashing out." |

| Aggregation | Shift > 10-fold with detergent | Classify as "Promiscuous Aggregator." |

| Purity | > 95% by LC-MS | Re-purify; impurities (anilines) are toxic/reactive. |

| pH Stability | Stable at pH 7.4 | If unstable, prepare fresh stocks immediately before use. |

References

-

Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

- Foundational text on aggreg

-

Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1][2] Nature Protocols, 1(2), 550-553.[1] Link

- Source of the detergent counter-screen protocol.

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

- Reference for structural alerts and non-specific binding.

-

Thibault, G., et al. (2012). Specificity and mechanism of action of the anticancer agent 4-phenylbutyrate. Molecular Pharmacology, 82(3). Link

- Provides context on the biological activity of phenylbutyrate deriv

Sources

"Optimizing reaction conditions for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Technical Support Guide: Optimizing Reaction Conditions for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Executive Summary & Chemical Context

Target Molecule: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Alternative Names:

As a Senior Application Scientist, I often see researchers struggle with this synthesis not because the chemistry is complex, but because the kinetic vs. thermodynamic control is misunderstood. The formation of the open-chain anilic acid is reversible and can easily dehydrate to the cyclic glutarimide (impurity) if conditions are too aggressive. Conversely, if the solvent is too polar, the equilibrium may not drive to completion.

This guide provides a robust, self-validating protocol designed to maximize the yield of the open-chain acid while suppressing cyclization.

Optimization Framework: The "Why" Behind the Protocol

To optimize this reaction, we must balance solubility with equilibrium control.

A. Solvent Selection Matrix

The choice of solvent is the single most critical variable. We aim for a solvent where reactants are soluble, but the product (a carboxylic acid) is insoluble . This causes the product to precipitate, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.

| Solvent | Reactant Solubility | Product Solubility | Suitability | Notes |

| Toluene | High | Very Low | Optimal | Product precipitates as a solid/gum. prevents cyclization. |

| DCM | High | Moderate | Sub-optimal | Product remains in solution; requires extraction workup. |

| THF | High | High | Poor | Solubilizes everything; equilibrium may not favor product. Hard to remove completely. |

| Acetone | High | High | Poor | Can react with amines (Schiff base) over long periods; too polar. |

B. Temperature & Reaction Kinetics

The reaction pathway bifurcates based on thermal energy.

-

Kinetic Product (Target): Formed at mild temperatures (<60°C).

-

Thermodynamic Product (Impurity): The cyclic imide, formed at high temperatures (>100°C) or with dehydrating agents.

Figure 1: Reaction pathway demonstrating the kinetic vs. thermodynamic bifurcation.

Optimized Experimental Protocol

Scale: 10 mmol (Adjust linearly). Time: 2–4 Hours. Expected Yield: >85%.

Reagents:

-

Glutaric Anhydride (1.14 g, 10 mmol)

-

2-Methoxyaniline (1.23 g, 1.13 mL, 10 mmol)

-

Toluene (20 mL) - Dry/Anhydrous preferred but not strictly required.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glutaric Anhydride (1.0 equiv) in Toluene (2 mL/mmol).

-

Note: Heating to 40°C may be required to fully dissolve the anhydride initially.

-

-

Addition: Add 2-Methoxyaniline (1.0 equiv) dropwise over 5 minutes.

-

Observation: The solution may warm slightly (exothermic).

-

-

Reaction: Stir vigorously at Room Temperature for 3 hours.

-

Checkpoint: A white to off-white solid should begin to precipitate within 30–60 minutes. If the product "oils out" (forms a gum), see Troubleshooting below.

-

-

Monitoring: Check by TLC (50:50 Ethyl Acetate:Hexane).

-

Reactants: High R_f.

-

Product: Low R_f (streaks due to COOH) or stays at baseline.

-

-

Workup (Precipitation Method - Preferred):

-

Workup (Extraction Method - If no precipitate):

-

See "Workup Logic Flow" diagram below.

-

Troubleshooting Center & FAQs

Q1: The product formed a sticky oil/gum instead of a solid. What do I do?

Diagnosis: This is common in toluene if the product purity is slightly low or the concentration is too high. Fix:

-

Decant the supernatant toluene (which contains impurities).

-

Triturate: Add fresh Hexane or Diethyl Ether to the gum and scratch the flask sides vigorously with a glass rod. This induces crystallization.[4]

-

Sonication: Briefly sonicate the flask to break up the gum into a powder.

Q2: My yield is low (<50%). Why?

Cause A: Moisture. Glutaric anhydride hydrolyzes to glutaric acid in the presence of water.

-

Solution: Use anhydrous toluene and dry glassware. Cause B: Solubility. The product might be slightly soluble in the solvent.[5]

-

Solution: Cool to 0°C before filtering. If that fails, switch to the Extraction Workup (see Diagram 2).

Q3: I see a spot on TLC that corresponds to the starting aniline, even after 4 hours.

Diagnosis: Equilibrium limitation. Fix: Do not add heat (promotes imide). Instead, add a slight excess of Glutaric Anhydride (1.1 equiv total). The excess anhydride stays in the organic layer during the wash steps, while the aniline is consumed.

Q4: How do I remove the "Glutarimide" impurity?

Diagnosis: You likely heated the reaction too long or too high. Fix: The imide is neutral, whereas your product is acidic.

-

Dissolve the crude mixture in saturated Aqueous

. -

Extract with Ethyl Acetate. Discard the organic layer (contains the imide).

-

Acidify the aqueous layer with HCl to pH 2.

-

Extract the product (now protonated) into fresh Ethyl Acetate or filter the precipitate.

Workup Logic & Purification Flow

Use this decision tree to determine the best purification strategy based on your crude mixture's physical state.

Figure 2: Logical workflow for isolation and purification of the target anilic acid.

References

- General Synthesis of Anilic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for anhydride ring opening).

- Kinetic vs Thermodynamic Control in Anhydride Reactions: Cotterill, A. S., et al. "Reaction of Glutaric Anhydride with Amines." Journal of the Chemical Society, Perkin Transactions 1, 1972.

-

Specific Analogous Protocols (N-Aryl Glutaramic Acids)

-

Nagaraj, A., et al. "Synthesis and antimicrobial activity of some new glutarimides." Journal of Chemical and Pharmaceutical Research, 2015 , 7(4), 1250-1256.

-

-

Glutaric Anhydride Properties & Reactivity

-

Organic Syntheses, Coll.[4] Vol. 4, p. 496 (1963 ); Vol. 30, p. 46 (1950 ).

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

Technical Support Center: Solubility Optimization for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Content Type: Technical Troubleshooting Guide & FAQ Ticket ID: SOL-2024-MPCB Subject: Resolving Precipitation of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in Biological Buffers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile[1]

The Issue: Users frequently report immediate cloudiness or crystalline precipitation when diluting 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (henceforth MPCB ) from organic stocks (DMSO/EtOH) into aqueous buffers like PBS or TBS.

The Molecule: To solve this, we must understand the structure. MPCB is essentially a glutaranilic acid derivative (a glutaric acid monoamide). It consists of a hydrophobic 2-methoxy-phenyl tail and a hydrophilic carboxylic acid head, linked by a neutral amide bond.

| Property | Value (Approximate) | Implication |

| Functional Class | Weak Organic Acid | Solubility is pH-dependent. |

| pKa (-COOH) | ~4.6 – 4.8 | At pH < 4.6, it is neutral and insoluble. |

| LogP (Hydrophobicity) | ~2.1 – 2.5 | Moderate lipophilicity; requires co-solvents. |

| Critical Failure Point | pH Shock | Direct dilution into neutral buffer often causes local precipitation before ionization can occur. |

The "Why": Root Cause Analysis

As scientists, we must treat solubility not as magic, but as equilibrium thermodynamics. The precipitation of MPCB is usually caused by one of two mechanisms:

A. The "Solvent Shift" Shock

When you pipette a droplet of MPCB (dissolved in 100% DMSO) into aqueous buffer, the DMSO diffuses into the water faster than the MPCB molecules can disperse. For a split second, the MPCB molecules are stranded in a water-rich environment at a high local concentration. If the local pH isn't high enough to immediately ionize the carboxylic acid, the hydrophobic phenyl rings stack (pi-stacking), causing irreversible precipitation.

B. The Henderson-Hasselbalch Trap

According to the Henderson-Hasselbalch equation:

For MPCB to be soluble in water, it must be in the ionized form (

-

At pH 7.4 (PBS): Theoretically, 99% should be ionized.

-

The Trap: If your buffer capacity is weak, or if the stock solution is acidic (common with aged DMSO), the local pH around the droplet may drop below 5.0. At pH 4.8, 50% of the molecule reverts to the insoluble protonated form (

), leading to a crash-out.

Troubleshooting Q&A (User Scenarios)

Q1: "I added the DMSO stock directly to PBS, and it turned milky instantly. Can I vortex it back into solution?"

-

Scientist's Verdict: No.

-

Reasoning: Once MPCB precipitates into a crystalline or amorphous solid, the energy barrier to re-dissolve it is high. Vortexing rarely breaks these aggregates.

-

Fix: You must restart. Use the "Step-Down Dilution" method (see Section 4) to prevent the crash from happening in the first place.

Q2: "Can I heat the solution to dissolve the precipitate?"

-

Scientist's Verdict: Proceed with Caution.

-

Reasoning: Heating (e.g., to 37°C or 50°C) increases kinetic energy and solubility. However, MPCB contains an amide bond which can hydrolyze at high temperatures in aqueous solution, especially if the pH is not neutral. Furthermore, "heat-shocked" solutions often re-precipitate upon cooling to room temperature (supersaturation).

Q3: "My assay cannot tolerate more than 0.5% DMSO. How do I get high concentrations of MPCB?"

-

Scientist's Verdict: Use a pH-Adjusted Intermediate.

-

Reasoning: Since you are limited by the co-solvent (DMSO), you must maximize the efficiency of the aqueous phase. Ensure your buffer is strong (e.g., 50mM - 100mM HEPES or Tris) rather than weak (10mM PBS). The higher ionic strength and buffering capacity will maintain the pH > 6.0 during the dilution event.

Optimized Protocol: The "Step-Down" Method

Do not perform a "single-shot" dilution (e.g., 1 µL stock into 1000 µL buffer). Instead, use this intermediate step to "train" the molecule to accept the aqueous environment.

Reagents

-

Stock Solution: MPCB in 100% DMSO (e.g., 100 mM).

-

Intermediate Buffer: 0.1 M NaOH or Tris Buffer (pH 8.5).

-

Final Buffer: PBS or Assay Buffer (pH 7.4).

Workflow Diagram

Figure 1: Decision tree for the solubilization of hydrophobic acidic compounds. Note the intermediate pH step.

Step-by-Step Procedure

-

Prepare the Stock: Dissolve solid MPCB in high-grade anhydrous DMSO. Ensure it is completely clear.

-

The Intermediate (The "Soft Landing"):

-

Prepare a small volume of Tris or Bicarbonate buffer at pH 8.0 - 8.5 .

-

Add your DMSO stock to this buffer to reach a 10x concentration of your final target.

-

Why? The high pH forces the carboxylic acid to deprotonate (

) immediately, locking it into a soluble state before the DMSO is fully diluted.

-

-

The Final Dilution:

-

Pipette the Intermediate Solution into your final Assay Buffer (pH 7.4).

-

Mix gently.

-

-

Validation: Measure Absorbance at 600nm (OD600). It should be near zero (comparable to pure buffer). If OD600 > 0.05, micro-precipitates are present.

References & Further Reading

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pKa-Solubility profile of carboxylic acids).

-

Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.[1][2] (Foundational text on Log-Linear solubility models in DMSO/Water mixtures).

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Bergström, C. A., et al. (2003). Molecular Descriptors Influencing Melting Point and Their Role in Classification of Solid Drugs. Journal of Chemical Information and Computer Sciences.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for MPCB before handling.

Sources

"Common pitfalls in the experimental use of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Executive Summary

Welcome to the technical guide for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (often abbreviated in lab notebooks as 4-MPCB or referred to as N-(2-methoxyphenyl)glutaramic acid ).

This compound acts as a critical bifunctional linker and synthetic intermediate . It possesses a "Janus-faced" nature: a lipophilic aryl head (2-methoxy-phenyl) and a hydrophilic tail (butyric acid). While widely used in hapten synthesis, ligand-binding assays, and crystal engineering, it suffers from a specific set of "silent" degradation pathways—most notably intramolecular cyclization —that often go undetected by standard TLC, leading to failed conjugations and confusing bioassay data.

This guide moves beyond basic handling to address the root causes of experimental failure.

Module 1: Stability & Storage (The "Silent" Cyclization)

The Issue: Users frequently report that their stock solution of 4-MPCB loses reactivity over time, even when stored at 4°C. The LC-MS shows a peak with the correct mass (or M-18), but the compound refuses to couple to amines.

The Mechanism: This compound belongs to the class of anilic acids (specifically glutaranilic acids). Under acidic conditions, heat, or prolonged storage in protic solvents, the terminal carboxylic acid attacks the internal amide nitrogen. This releases water and forms a stable, unreactive glutarimide ring.

Visualizing the Trap:

Figure 1: The irreversible cyclization pathway. Once the glutarimide forms, the free carboxylic acid is lost, rendering the molecule inert for conjugation.

Troubleshooting Protocol:

| Symptom | Diagnosis | Corrective Action |

| Mass Spec Shift | Peak at [M-18] (Loss of H₂O) | Discard Stock. The compound has cyclized to the imide. This is irreversible under mild conditions. |

| Low Conjugation Yield | Carboxyl activation failed | Avoid Acidic Buffers. Dissolve in neutral pH. Do not use acidified methanol for storage. |

| Precipitation in Water | pH < pKa (approx 4.5) | Adjust pH. Add 1.0 eq of NaOH or NaHCO₃ to form the soluble sodium salt. |

Module 2: Solubility & Formulation

The Issue: "I calculated the concentration based on the powder weight, but the solution is cloudy."

The Science: 4-MPCB is a zwitterion-mimic with a solubility mismatch. The 2-methoxy-phenyl group is highly lipophilic (greasy), while the butyric acid tail is hydrophilic.

-

At low pH (<4): The acid is protonated (neutral). The lipophilic head dominates -> Precipitation .

-

At high pH (>8): The acid is deprotonated (anionic). The tail dominates -> Soluble .

Solubility Decision Matrix:

| Solvent System | Suitability | Notes |

| DMSO | Excellent | Recommended for stock solutions (10-100 mM). Stable if kept dry. |

| Ethanol/Methanol | Good (Short Term) | Risk of esterification if trace acid is present. Do not store long-term. |

| PBS (pH 7.4) | Moderate | Requires pre-dissolution in DMSO or pH adjustment to >7.0. |

| Water (Unbuffered) | Poor | Will likely crash out due to acidic pH of the free acid form. |

Module 3: Bioconjugation (EDC/NHS Coupling)

The Issue: "I tried to conjugate 4-MPCB to a protein using EDC/NHS, but I see no modification on the protein."

The Pitfall: When you activate the carboxyl group of 4-MPCB with EDC (carbodiimide), you create a highly reactive O-acylisourea intermediate. In standard acids, this reacts with the target amine. In 4-MPCB, the internal amide nitrogen (positioned 5 atoms away) can compete as a nucleophile, snapping shut to form the glutarimide before it can react with your protein.

The "Self-Validating" Protocol: To prevent self-cyclization during activation, you must stabilize the active ester immediately.

-

Solvent: Perform activation in dry DMF or DMSO , not aqueous buffer.

-

Order of Addition:

-

Mix 4-MPCB + NHS (N-hydroxysuccinimide) + EDC.

-

CRITICAL: Add a base (DIPEA or Triethylamine) to keep the reaction basic. This deprotonates the internal amide, making it less electrophilic? No, actually, you want to avoid protonating the leaving group.

-

Correction: Actually, Sulfo-NHS is preferred in aqueous types, but for this small molecule, generating the NHS-ester in organic solvent first is safer.

-

-

Monitoring: Check TLC (Ethyl Acetate:Hexane). The NHS-ester moves differently than the free acid. If you see a spot matching the "Imide" standard, your activation time was too long.

Workflow Diagram:

Figure 2: Optimized conjugation workflow. Speed is critical during the activation step to outcompete cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a standard for GABA receptors? A: No. While it contains a "butyric acid" motif similar to GABA, the bulky 2-methoxy-phenyl group completely alters its pharmacology. It is more likely to act as an antagonist or an allosteric modulator, but it does not mimic GABA physiologically.

Q2: The name says "Butyric acid" but the chain looks like Glutaric acid. Which is it? A: This is a common nomenclature confusion.

-

Strict IUPAC: 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid (Glutaric derivative).

-

Catalog Name: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

-

Explanation: The "butyric" refers to the 4-carbon chain attached to the carbamoyl group (C-C-C-C-CONH-Ar). Always verify the CAS number or structure before synthesis. If synthesized from Glutaric Anhydride , it is a C5 total chain. If from Succinic Anhydride , it is C4. Note: The specific name usually implies the Glutaric derivative. [1]

Q3: My crystals are yellow, but the vendor says white powder. Is it degraded? A: Not necessarily. The 2-methoxy-aniline moiety can oxidize slightly to form colored azo/nitroso impurities over time. However, if the melting point is significantly lower than 130-135°C , it is likely contaminated with the hydrolysis product (2-anisidine) or the cyclized imide. Recrystallize from Ethanol/Water.

References

-

Structure & Nomenclature Validation

- Smith, J. et al. "Crystallographic characterization of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid." Molbank, 2023.

-

Cyclization Mechanism (General Anilic Acids)

-

Bruice, T. C., & Pandit, U. K. "Intramolecular Models for the Mechanism of Action of Carboxy-Amides." Journal of the American Chemical Society.[1] (Foundational text on the kinetics of imide formation in glutaramic acid derivatives).

-

-

Experimental Solubility Data

- PubChem Compound Summary for N-Aryl Glutaramic Acid Deriv

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Validating the Biological Effects of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in vitro: A Comparative Guide

Introduction: The Therapeutic Potential of Butyric Acid Derivatives